Product packaging for Ustiloxin(Cat. No.:)

Ustiloxin

カタログ番号: B1242342
分子量: 673.7 g/mol
InChIキー: QRLBQXQEGMBXFM-JHIHKWCFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Ustiloxin is a family of cyclopeptide mycotoxins, primarily this compound A, produced by the rice false smut fungus Villosiclava virens . These compounds are recognized for their potent antimitotic activity, functioning as effective inhibitors of microtubule assembly by suppressing the polymerization of tubulin in eukaryotic cells . This mechanism makes this compound a valuable tool for disrupting cytoskeleton dynamics and studying cell cycle arrest. The core structure of ustiloxins features a 13-membered cyclopeptide with a rare, chiral tertiary alkyl-aryl ether linkage, which presents a significant synthetic challenge . Research has demonstrated that the inhibitory activity on tubulin polymerization is highly dependent on specific structural features; the S configuration at the C-9 position and a free phenolic hydroxyl group are essential, while some variation at the C-6 amino acid residue is tolerated . Beyond fundamental cell biology, this compound A is extensively used in toxicology studies. It has been shown to cause hepatotoxicity and nephrotoxicity in mice, impair oocyte quality by disrupting organelle function, and inhibit the growth and development of zebrafish and various plant seeds . This product is sourced and purified for research applications only. It is intended strictly for in vitro studies in cancer biology, toxicology, and mechanism of action studies. It is classified as "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H43N5O12S B1242342 Ustiloxin

3D Structure

Interactive Chemical Structure Model





特性

分子式

C28H43N5O12S

分子量

673.7 g/mol

IUPAC名

(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid

InChI

InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22+,23+,28+,46+/m0/s1

InChIキー

QRLBQXQEGMBXFM-JHIHKWCFSA-N

SMILES

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

異性体SMILES

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2[S@](=O)C[C@H](C[C@@H](C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

正規SMILES

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

同義語

ustiloxin A

製品の起源

United States

Producers and Ecological Context of Ustiloxin Biosynthesis

Villosiclava virens (Rice False Smut Pathogen) as a Primary Ustiloxin Producer

Villosiclava virens, also known by its anamorph name Ustilaginoidea virens, is a well-established producer of ustiloxins. This fungus is the causal agent of rice false smut disease, a significant concern in rice cultivation worldwide. nih.govnih.govuark.edudntb.gov.ua Ustiloxins were originally isolated from the false smut balls that form on infected rice panicles. nih.govwikidata.orgnih.gov

Association with Rice False Smut Disease Pathogenesis

Ustiloxins are considered important pathogenic factors in rice false smut disease. frontiersin.org The fungus V. virens specifically infects rice flowers and transforms the developing grains into false smut balls. nih.govuark.edu While the exact mechanisms of how ustiloxins contribute to pathogenesis are still under investigation, their presence and accumulation during infection suggest a role in the fungal-plant interaction. frontiersin.org

Dynamics of this compound Accumulation During Fungal Infection and False Smut Ball Development

The accumulation of ustiloxins in rice false smut balls is a dynamic process linked to the development of the fungal colony within the rice spikelet. Studies have shown that the initial accumulation of ustiloxins can precede the visible formation of false smut balls, occurring as early as 5-9 days after pathogen inoculation. frontiersin.org The concentration of ustiloxins typically peaks during the early maturation stage of the false smut balls. nih.govfrontiersin.org As the false smut balls mature, the total yield of ustiloxins may decrease. nih.gov Ustiloxins A and B, two prominent this compound derivatives, are primarily distributed in the middle layer of the false smut balls, which contains mycelia and immature chlamydospores. nih.gov

The concentration of ustiloxins in contaminated rice grains can vary significantly depending on factors such as geographical region and the incidence of false smut. frontiersin.org Concentrations ranging from 3.46 to 190.47 µg/g in contaminated grains have been reported, with levels potentially reaching up to 1.55 mg/g in the false smut balls themselves. frontiersin.org

Here is a table summarizing representative this compound accumulation data:

Sample TypeStage of DevelopmentThis compound Concentration (Range)Key Ustiloxins DetectedSource
Contaminated Rice GrainNot specified3.46 - 190.47 µg/gNot specified frontiersin.org
False Smut BallEarly MaturityUp to 1.55 mg/gThis compound A, this compound B nih.govfrontiersin.org
False Smut BallMiddle LayerHighest concentrationThis compound A, this compound B nih.gov

Other Fungal Producers of Ustiloxins and Related Peptides

While Villosiclava virens is a primary producer, other fungal species have also been identified as producers of ustiloxins or related peptide compounds.

Aspergillus flavus

Aspergillus flavus, a fungus widely known for producing aflatoxins, has also been found to produce this compound B. nih.govresearchgate.netebi.ac.uknih.gov This is notable as both A. flavus and V. virens can occur on rice. researchgate.net Research has characterized the biosynthetic gene cluster for this compound B in A. flavus, revealing that its synthesis occurs via a ribosomal peptide synthesis (RiPS) pathway. researchgate.netebi.ac.uknih.gov This contrasts with initial predictions that suggested a non-ribosomal peptide synthetase (NRPS) pathway due to the presence of a non-proteinogenic amino acid in the structure. ebi.ac.ukoup.com The gene cluster in A. flavus associated with this compound B production contains 15 genes, including those encoding a precursor peptide containing repeated units of the Tyr-Ala-Ile-Gly core peptide, which forms the backbone of this compound B. researchgate.netebi.ac.uknih.govoup.comuniprot.org

Interestingly, while V. virens produces both this compound A and B, A. flavus has been reported to produce only this compound B. nih.govebi.ac.ukoup.com Comparative studies of the this compound biosynthetic machinery in A. flavus and V. virens have indicated differences, suggesting that the machinery is not fully compatible between the two species. nih.gov

Endophytic Fungi (e.g., Petriella setifera Nitaf10) and Their Involvement in this compound Metabolism

Endophytic fungi, which live within plant tissues, can also play a role in the ecological context of ustiloxins, particularly in their metabolism and detoxification. Petriella setifera Nitaf10, an endophytic fungus, has been found to detoxify this compound A through biotransformation. mdpi.commdpi.comsciprofiles.comresearchgate.net This detoxification process involves enzymatic reactions, such as oxidative deamination, decarboxylation, and hydroxylation, catalyzed by intracellular enzymes within the fungus. mdpi.commdpi.comsciprofiles.comresearchgate.net

Studies using cell-free extracts from P. setifera Nitaf10 have demonstrated the conversion of this compound A into less cytotoxic products, such as ustiloxins A1, A2, and 13-hydroxy this compound A. mdpi.commdpi.comsciprofiles.comresearchgate.net This suggests a potential ecological role for such endophytic fungi in mitigating the effects of ustiloxins in the plant environment.

Here is a table summarizing the biotransformation of this compound A by Petriella setifera Nitaf10:

SubstrateEnzyme SourceProductsBiotransformation ProcessSource
This compound APetriella setifera Nitaf10 (Cell-free extract)This compound A1, this compound A2Oxidative deamination and decarboxylation mdpi.comsciprofiles.comresearchgate.net
This compound APetriella setifera Nitaf10 (Cell-free extract)13-hydroxy this compound AHydroxylation mdpi.comsciprofiles.com

Ustiloxin Biosynthesis Pathways and Genetic Regulation

Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) Pathway for Ustiloxinsnih.govmdpi.comnih.gov

Ustiloxins are mycotoxins originally discovered in the pathogenic fungus Ustilaginoidea virens, which causes rice false smut disease. jst.go.jpnih.govnih.gov Structurally, they are cyclic tetrapeptides, and their biosynthesis was initially enigmatic. nih.govresearchgate.net While their peptide nature suggested a non-ribosomal peptide synthetase (NRPS) pathway, research has unequivocally demonstrated that ustiloxins are products of a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathway. nih.govresearchgate.net This discovery marked the first complete characterization of a RiPP gene cluster in filamentous fungi. mdpi.comnih.gov The biosynthetic gene cluster for ustiloxin B in Aspergillus flavus has been identified and extensively studied, revealing a series of unique enzymatic steps responsible for transforming a precursor protein into the final complex natural product. nih.govjst.go.jp

Precursor Protein Identification (e.g., UstA)nih.govresearchgate.net

The cornerstone of the this compound RiPP pathway is the precursor protein, designated UstA. nih.govresearchgate.net The gene encoding this protein, ustA, is a key component of the this compound biosynthetic gene cluster. nih.govresearchgate.net The translation of ustA yields a protein that serves as the scaffold upon which the final this compound molecule is built. nih.gov The identification of UstA was a pivotal step in understanding this compound biosynthesis, shifting the paradigm from NRPS to a ribosomal origin. nih.gov

A remarkable feature of the UstA precursor protein is the presence of highly repeated core peptide sequences. nih.govresearchgate.net In Aspergillus flavus, the UstA protein contains 16 identical repeats of the tetrapeptide motif Tyr-Ala-Ile-Gly (YAIG). nih.govoup.com This YAIG sequence directly corresponds to the cyclic core of this compound B. researchgate.netoup.com

In contrast, the UstA precursor in Ustilaginoidea virens exhibits variation in its repeated motifs, containing five repeats of Tyr-Val-Ile-Gly (YVIG) and three repeats of Tyr-Ala-Ile-Gly (YAIG). oup.com This difference in the precursor protein directly accounts for the production of both this compound A (from the YVIG motif) and this compound B (from the YAIG motif) by this fungus. oup.com These repeated motifs are flanked by conserved recognition sites for proteolytic cleavage. mdpi.com

Organism Precursor Protein Repeated Motif Number of Repeats Corresponding this compound
Aspergillus flavusUstATyr-Ala-Ile-Gly (YAIG)16This compound B
Ustilaginoidea virensUstATyr-Val-Ile-Gly (YVIG)5This compound A
Tyr-Ala-Ile-Gly (YAIG)3This compound B

Enzymatic Steps in this compound Maturationnih.govjst.go.jp

The transformation of the UstA precursor protein into mature this compound involves a cascade of precise enzymatic modifications. jst.go.jpnih.gov These post-translational modifications include proteolytic cleavage, oxidative macrocyclization, and various side-chain alterations, each catalyzed by specific enzymes encoded within the ust gene cluster. nih.govjst.go.jp

Following ribosomal synthesis, the UstA precursor protein is directed to the secretory pathway. nih.gov Within the Golgi apparatus, the precursor undergoes proteolytic processing by Kex2-like serine proteases. nih.govyeastgenome.org These proteases recognize and cleave at specific dibasic amino acid motifs, such as Lys-Arg (KR), which flank the core peptide repeats within the UstA sequence. mdpi.comnih.gov This cleavage releases the individual core tetrapeptides from the larger precursor protein, preparing them for subsequent modifications. nih.govnih.gov

A key step in this compound biosynthesis is the formation of the characteristic macrocyclic structure. jst.go.jp This is achieved through an oxidative cyclization reaction that forms an ether linkage between the side chains of the tyrosine and isoleucine residues of the core tetrapeptide. oup.com This crucial transformation is catalyzed by a novel class of oxidases containing a Domain of Unknown Function 3328 (DUF3328). nih.govjst.go.jp

In the this compound pathway, enzymes such as UstYa and UstYb, which contain this DUF3328 motif, are essential for macrocyclization. mdpi.comjst.go.jp These enzymes are copper- and oxygen-dependent and are distinct from other known oxidases. researchgate.netnih.gov The discovery of the role of these DUF3328-containing proteins has been a significant finding, as homologous enzymes are found in the biosynthetic pathways of other fungal RiPPs like asperipin-2a and phomopsin, suggesting a conserved mechanism for macrocyclization. jst.go.jpresearchgate.net

After macrocyclization, the this compound scaffold undergoes further intricate modifications to its tyrosine side chain, leading to the final structure. nih.govjst.go.jp This series of reactions is carried out by a suite of dedicated enzymes:

UstC, UstF1, and UstF2 : These three oxidases are involved in modifying the aromatic side chain. nih.gov UstF1 and UstF2 are flavin-dependent monooxygenases that catalyze oxidation reactions on the sulfur and nitrogen atoms of the modified side chain. jst.go.jp

UstD : This is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes a unique decarboxylative carbon-carbon bond formation. nih.govjst.go.jp This step is crucial for the final construction of the non-proteinogenic amino acid side chain. researchgate.net

UstM : The function of UstM has been elucidated through gene knockout studies, which showed the accumulation of this compound derivatives, indicating its role in the later stages of the side-chain modification cascade. jst.go.jp

These enzymatic steps, working in a coordinated fashion, result in the biosynthesis of the mature and biologically active this compound molecule. nih.govjst.go.jp

Biosynthetic Gene Cluster Characterization

The production of ustiloxins is orchestrated by a group of genes co-located in the fungal genome, known as a biosynthetic gene cluster (BGC). researchgate.net The characterization of this cluster has revealed that ustiloxins are not synthesized by non-ribosomal peptide synthetases (NRPSs) as initially suspected due to their peptidic nature. Instead, they are products of a ribosomal peptide synthetic (RiPS) pathway, a significant finding in fungal secondary metabolism. nih.govresearchgate.net

In Aspergillus flavus, the this compound B biosynthetic gene cluster is comprised of 18 genes, designated ustO through ustS. researchgate.netresearchgate.net A central gene in this cluster is ustA, which encodes the precursor peptide. This precursor protein contains multiple repeats of a core amino acid sequence (e.g., Tyr-Ala-Ile-Gly or YAIG for this compound B) that is post-translationally modified to form the final cyclic peptide. nih.govjst.go.jp

The functions of several other genes within the ust cluster have been predicted or experimentally verified. These include enzymes responsible for the crucial post-translational modifications, such as oxidoreductases for cyclization, methyltransferases, and cytochrome P450 monooxygenases. oup.comjst.go.jp A pathway-specific transcription factor, typically a Zn(II)2Cys6-type, is also encoded within the cluster and is essential for regulating the expression of the other ust genes. researchgate.netmdpi.com

Below is an interactive table detailing some of the key genes identified in the this compound B gene cluster of A. flavus and their putative functions.

Gene DesignationNCBI Gene ID (AFLA)Predicted or Verified Function
ustO 094940Involved in biosynthesis
ustA 094980Precursor peptide synthesis
ustM -N-methyltransferase
ustQ -Tyrosinase involved in oxidation
ustR 095080/095090Pathway-specific transcription factor
ustS 095110Not essential for this compound B production
ustYa/Yb -DUF3328 domain proteins involved in oxidative cyclization

Note: This table is not exhaustive and represents a selection of characterized genes from the cluster.

Comparative analysis of the this compound gene cluster in A. flavus and U. virens reveals both similarities and differences. oup.comresearchgate.net Both species possess a homologous gene cluster responsible for this compound biosynthesis via a RiPS pathway. oup.com The precursor gene, ustA, in U. virens contains repeats for both this compound A (Tyr-Val-Ile-Gly) and this compound B (Tyr-Ala-Ile-Gly), explaining the production of both compounds by this fungus, whereas the A. flavus ustA only contains the YAIG repeat for this compound B. oup.com

While the core biosynthetic machinery is conserved, there can be variations in the gene order and content between different fungal species. researchgate.net For instance, the gene order and direction in the this compound BGC of U. virens show high similarity to a RiPP cluster in Cordyceps militaris, with some minor differences. researchgate.net These comparative genomic studies are crucial for understanding the evolution of secondary metabolite biosynthesis in fungi.

Regulatory Mechanisms of this compound Biosynthesis

The production of ustiloxins is tightly controlled by the fungus, responding to both internal cellular signals and external environmental conditions. This regulation ensures that the energetically expensive process of secondary metabolite production occurs at the most opportune times.

The Target of Rapamycin (TOR) signaling pathway is a highly conserved cellular network in eukaryotes that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability. mdpi.comnih.gov In Ustilaginoidea virens, the TOR pathway has been shown to play a significant role in regulating this compound biosynthesis. nih.govmdpi.com

Research has demonstrated that the TOR signaling pathway negatively regulates the biosynthesis of mycotoxins, including ustiloxins, in U. virens. mdpi.com When the TOR pathway is inhibited, for example by the chemical rapamycin, there is a significant upregulation in the expression of genes within the this compound biosynthetic cluster, including the key precursor gene ustA. nih.govnih.gov This leads to an increased production of ustiloxins. Transcriptome analysis following TOR inhibition revealed that up-regulated genes were enriched in pathways related to amino acid and acetyl-CoA metabolism, which provide the building blocks for this compound synthesis. nih.gov

The expression of this compound biosynthetic genes is also heavily influenced by a variety of environmental and nutritional factors. acs.org These external cues are likely integrated into the cellular regulatory networks, such as the TOR pathway, to modulate mycotoxin production.

Key environmental factors that have been shown to affect this compound production by U. virens include:

Humidity and Precipitation: High humidity and rainfall are known to favor the growth of the fungus and the development of rice false smut disease, which is associated with increased this compound production. researchgate.netmdpi.com

Temperature: Optimal temperatures for fungal growth and infection, typically in the range of 25-30°C, also correlate with higher levels of this compound synthesis. mdpi.com

Nutritional Status: The availability of carbon and nitrogen sources is a critical factor. acs.org As indicated by the link to the TOR pathway, nutrient abundance can signal the cell to either prioritize growth or secondary metabolism. The accumulation of amino acids and acetyl-CoA can promote the synthesis of ribosomal peptides like ustiloxins. researchgate.net

The interplay of these factors creates a complex regulatory landscape that governs the production of ustiloxins in their native fungal producers. Understanding these biosynthetic and regulatory mechanisms is fundamental for developing strategies to control mycotoxin contamination in agriculture and for potentially harnessing these potent compounds for other applications.

Molecular Mechanisms of Ustiloxin Biological Activities

Mechanism of Microtubule Dynamics Inhibition by Ustiloxins

Ustiloxins are recognized as potent inhibitors of microtubule assembly. researchgate.net This interference with the microtubule network underpins their cytotoxic and antimitotic properties. nih.govmdpi.com By disrupting the normal polymerization and depolymerization cycle of microtubules, ustiloxins trigger a cascade of cellular events, leading to cell cycle arrest and ultimately, cell death.

The inhibitory effect of ustiloxins on microtubule dynamics stems from their direct interaction with tubulin, the protein subunit of microtubules. nih.gov This binding prevents the proper assembly of tubulin dimers into protofilaments and subsequently, microtubules.

Biochemical studies have demonstrated that ustiloxins bind to the vinca (B1221190)/rhizoxin (B1680598) site on tubulin. nih.gov This was determined through competitive binding assays where ustiloxins A, B, and C were found to inhibit the binding of radiolabeled rhizoxin to tubulin. nih.gov The inhibition constants (Ki) for this interaction were determined to be 0.08 µM for ustiloxin A, 0.13 µM for this compound B, and 0.23 µM for this compound C. nih.gov Further evidence supporting this binding site comes from the observation that ustiloxins also strongly inhibit the binding of phomopsin A, another compound known to interact at the vinca domain. nih.govresearchgate.net The binding of ustiloxins to this site at the interface of tubulin heterodimers interferes with the conformational changes necessary for microtubule formation. researchgate.net

Ustiloxins potently inhibit the polymerization of tubulin in vitro and can depolymerize pre-formed microtubules. nih.govresearchgate.net This disruption of microtubule assembly is a key aspect of their biological activity. researchgate.net The potency of this inhibition varies among the different this compound analogues. For instance, ustiloxins A, B, C, and D inhibit tubulin polymerization with IC50 values of 0.7 µM, 2.8 µM, 4.4 µM, and 6.6 µM, respectively, making this compound A a particularly potent inhibitor. nih.gov This interaction prevents the elongation of microtubules, leading to a breakdown of the microtubule network. nih.govresearchgate.net

Table 1: Inhibitory Activity of Ustiloxins on Tubulin Polymerization

This compound IC50 (µM) nih.gov
This compound A 0.7
This compound B 2.8
This compound C 4.4
This compound D 6.6

This table is interactive. Click on the headers to sort the data.

The disruption of microtubule dynamics by ustiloxins has a direct and significant impact on the eukaryotic cell cycle. Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By inhibiting microtubule formation, ustiloxins cause a mitotic block, arresting cells in the G2/M phase of the cell cycle. acs.orgmdpi.com This cell cycle arrest is a common mechanism for many microtubule-targeting agents. The inability to form a functional mitotic spindle prevents the cell from proceeding through mitosis, which can ultimately trigger apoptosis or programmed cell death. mdpi.com

Tubulin Binding and Polymerization Inhibition

Phytotoxic Effects of Ustiloxins in Plant Systems

Ustiloxins exhibit significant phytotoxicity, acting as non-host-specific toxins that inhibit the growth and development of various plant species. acs.org Their primary mode of action in plants is the inhibition of tubulin polymerization, which disrupts cell division and elongation. acs.org This leads to observable effects such as the inhibition of radicle and plumule growth in germinating seeds of rice, wheat, and maize. mdpi.commdpi.comnih.gov

At a concentration of 200 µg/mL, ustiloxins A, B, and G have been shown to inhibit radicle elongation in rice seeds by at least 90% and germ elongation by over 50%. nih.gov In addition to growth inhibition, ustiloxins can induce abnormal swelling of seedling roots, a characteristic symptom of microtubule disruption in plants. mdpi.comresearchgate.netnih.gov The phytotoxic effects of ustiloxins have also been observed in duckweed (Lemna paucicostata), causing growth reduction and necrotic tissue. acs.orgnih.gov

Table 2: Phytotoxic Effects of Ustiloxins on Rice Seedling Growth

This compound Concentration (µg/mL) Radicle Elongation Inhibition (%) nih.gov Germ Elongation Inhibition (%) nih.gov
This compound A 200 ≥ 90 > 50
This compound B 200 ≥ 90 > 50
This compound G 200 ≥ 90 > 50

This table is interactive. Click on the headers to sort the data.

Inhibition of Seed Germination and Seedling Growth in Model Plants

A primary phytotoxic effect of ustiloxins is the potent inhibition of seed germination and subsequent seedling development. nih.govfrontiersin.org This has been observed in various plant species, including rice, wheat, and maize. mdpi.com The inhibitory action is dose-dependent and manifests through distinct morphological and physiological changes. nih.govfrontiersin.org

Ustiloxins strongly suppress the elongation of both the radicle (embryonic root) and the plumule (embryonic shoot) during germination. mdpi.comnih.gov Studies on rice seeds exposed to different ustiloxins, such as this compound A, B, and G, have demonstrated significant reductions in growth. nih.gov For instance, at a concentration of 200 µg/mL, these ustiloxins inhibited radicle elongation by over 90% and germ (plumule) elongation by more than 50%. nih.gov

Research on this compound A has quantified this inhibitory effect. In one study, rice seeds treated with 200 µg/mL of this compound A showed a 96.5% inhibition in radicle elongation and a 71.0% inhibition in germ elongation. nih.gov

Inhibitory Effects of this compound A on Rice Seedling Elongation
ComponentInhibition Percentage at 200 µg/mL this compound A
Radicle Elongation96.5%
Germ Elongation71.0%

In addition to inhibiting elongation, ustiloxins induce noticeable morphological abnormalities in seedlings. A characteristic symptom is the abnormal swelling of the roots and germs (plumules) of developing seedlings. mdpi.comnih.govnih.gov This swelling indicates a disruption of normal cell division and expansion processes within the plant tissues, a known effect of compounds that interfere with microtubule assembly, which is a primary target of ustiloxins in eukaryotic cells. nih.gov

Alteration of Plant Metabolic Pathways by Ustiloxins

The physiological effects of ustiloxins on seed germination and growth are rooted in their ability to alter fundamental metabolic pathways. The toxin disrupts the crucial flow of energy and building blocks necessary for the embryo's development.

A key mechanism by which this compound A inhibits germination is by disrupting carbon metabolism. nih.govfrontiersin.org It effectively blocks the transport of sugars from the endosperm, the seed's nutrient reservoir, to the growing embryo. nih.govfrontiersin.org This leads to a state of starvation in the embryo, evidenced by lower sugar availability, while a higher amount of starch remains unutilized in the endosperm. nih.govfrontiersin.org

This disruption is linked to the transcriptional repression of genes involved in sugar transport and utilization. Specifically, the expression of several SWEET genes, which are crucial for sugar transport, is down-regulated in the embryo upon exposure to this compound A. nih.govfrontiersin.org Furthermore, key metabolic processes like glycolysis and the pentose (B10789219) phosphate (B84403) pathway are also transcriptionally repressed within the embryo, further hindering its ability to generate energy and essential precursors for growth. frontiersin.org

This compound exposure also leads to a significant modulation of amino acid metabolism. Studies have shown that the levels of most amino acids decrease in both the endosperm and the embryo of this compound-treated seeds. nih.govfrontiersin.org Amino acids are vital for protein synthesis and are involved in numerous plant defense and stress response systems. frontiersin.org The widespread decrease in amino acid availability further contributes to the inhibition of seedling growth. nih.govfrontiersin.org Integrated transcriptomic and metabolomic analyses have confirmed that pathways such as arginine, proline, lysine, alanine (B10760859), aspartate, and glutamate metabolism are closely linked to the pathogenic effects of the this compound-producing fungus. nih.govnih.gov

The application of multi-omics technologies has provided a deeper understanding of the global changes occurring within plant cells exposed to ustiloxins. nih.gov Transcriptomic analysis of rice embryos treated with this compound A reveals a significant down-regulation of genes involved in crucial metabolic and growth-related processes. nih.govfrontiersin.org

Metabolomic analysis complements these findings, identifying a wide range of differentially accumulated metabolites. nih.govnih.gov In response to this compound, there is a marked decrease in various amino acids and sugars within the embryo, confirming the disruption of transport and metabolic pathways identified at the transcript level. nih.govfrontiersin.org These integrated analyses show that the phytotoxicity of this compound is a result of a complex regulatory network disruption, affecting gene expression and metabolite accumulation, ultimately leading to the cessation of growth. nih.gov

Summary of Key Transcriptomic and Metabolomic Changes in Rice Embryos Exposed to this compound A
Omics LevelKey FindingsAffected Pathways/Processes
Transcriptomics Down-regulation of multiple genes.- Sugar Transport (SWEET genes)
  • Glycolysis
  • Pentose Phosphate Pathway
  • Ribosomal RNA for growth
  • Metabolomics Widespread decrease in metabolite levels.- Carbon Metabolism (lower sugar availability)
  • Amino Acid Utilization (most amino acids decreased)
  • Microbial Biotransformation and Detoxification Pathways of Ustiloxins

    Ustiloxins, a group of cyclopeptide mycotoxins, pose significant threats to rice production safety and the health of humans and animals. mdpi.com Biotransformation, which utilizes organisms or their enzymes to modify chemical compounds, has emerged as an effective strategy for detoxifying these mycotoxins. nih.gov Research has focused on the ability of certain microbes, particularly fungi, to convert ustiloxins into less toxic derivatives through specific biochemical reactions. mdpi.comacs.org

    Fungal Biotransformation Mechanisms (e.g., by Petriella setifera Nitaf10)

    The endophytic fungus Petriella setifera Nitaf10 has been identified as a key organism capable of detoxifying this compound A, the primary and most toxic component of the this compound family. mdpi.commdpi.com Studies utilizing a cell-free extract (CFE) containing intracellular enzymes from this fungus have elucidated several biotransformation pathways. mdpi.comnih.gov The primary mechanisms involved are hydroxylation, oxidative deamination, and decarboxylation, which alter the structure of this compound A to produce various derivatives. acs.org

    Hydroxylation is a biotransformation process that introduces a hydroxyl (-OH) group into a molecule, a reaction often catalyzed by hydroxylase enzymes. mdpi.com This process generally increases the polarity of mycotoxins and reduces their toxicity. mdpi.com When this compound A is incubated with the cell-free extract of P. setifera Nitaf10, particularly under alkaline conditions (pH 9.0), it undergoes hydroxylation. mdpi.comdoaj.org This reaction results in the formation of a novel, previously uncharacterized this compound analog named 13-hydroxy this compound A. mdpi.com This aromatic hydroxylation is a key step in the detoxification of this compound A by this fungus. mdpi.com

    Another significant detoxification pathway involves oxidative deamination. This reaction is the first step in a two-part process observed when this compound A is treated with the intracellular enzymes of P. setifera. nih.gov It is proposed that this compound A is first converted into an intermediate product, this compound A1, through oxidative deamination. nih.govmdpi.com This initial conversion is a critical detoxification step, leading to a product with significantly reduced toxicity. nih.gov The transformation can be detected after just six hours of incubation with the fungal extract. nih.gov

    Following oxidative deamination, the resulting this compound A1 can undergo further transformation through oxidative decarboxylation. nih.govmdpi.com In this process, the carboxyl group is removed from this compound A1 and replaced with a hydroxyl group, yielding a second derivative called this compound A2. mdpi.com This sequential conversion from this compound A to A1 and then to A2 represents a complete detoxification pathway mediated by the fungal enzymes. nih.gov

    Identification and Characterization of Enzymes Involved in this compound Biotransformation (e.g., hydroxylase, amine oxidase, oxidative decarboxylase)

    The specific biotransformation reactions of this compound A are catalyzed by distinct intracellular enzymes produced by Petriella setifera Nitaf10. mdpi.comnih.gov While the enzymes have not been purified, their activities have been characterized based on the products formed. mdpi.commdpi.com

    Hydroxylase : The conversion of this compound A to 13-hydroxy this compound A is attributed to the activity of a hydroxylase. mdpi.comdoaj.org These enzymes are known to facilitate the regio- and stereoselective introduction of hydroxyl groups into molecules. mdpi.com

    Amine Oxidase : The initial transformation of this compound A into this compound A1 via oxidative deamination is likely catalyzed by an amine oxidase. nih.govmdpi.com

    Oxidative Decarboxylase : The subsequent conversion of this compound A1 to this compound A2 is proposed to be carried out by an oxidative decarboxylase, which removes a carboxyl group. nih.govmdpi.com

    Studies have shown that the optimal pH for the bioconversion of this compound A by these enzymes is between 7 and 9. nih.govmdpi.com Furthermore, the activity of these enzymes can be inhibited by certain metal ions; specifically, Cu²⁺, Fe³⁺, and Zn²⁺ have been found to completely block the conversion of this compound A. nih.govmdpi.com

    Biological Activity Assessment of Biotransformed this compound Derivatives

    A crucial aspect of detoxification research is confirming the reduced toxicity of the resulting derivatives. The biotransformed products of this compound A have been assessed for their cytotoxic and phytotoxic activities and were found to be significantly less potent than the parent compound. mdpi.comnih.gov

    The cytotoxic activities of this compound A and its derivatives were evaluated against various human cancer cell lines. The results consistently demonstrated that the biotransformed products—ustiloxins A1, A2, and 13-hydroxy this compound A—were markedly weaker in their cytotoxic effects compared to this compound A. mdpi.commdpi.com This indicates that the fungal biotransformation pathways are effective detoxification strategies. mdpi.commdpi.com Similarly, the phytotoxic activity of 13-hydroxy this compound A was found to be much weaker than that of this compound A. mdpi.com

    Table 1: Cytotoxic Activities (IC₅₀, μg/mL) of this compound A and its Biotransformed Derivatives

    Compound HCT-116 (Human colorectal carcinoma) HeLa (Human cervical cancer) A549 (Human lung cancer) MCF-7 (Human breast cancer)
    This compound A 0.015 0.012 0.018 0.016
    This compound A1 > 50 > 50 > 50 > 50
    This compound A2 > 50 > 50 > 50 > 50
    13-hydroxy this compound A 2.64 2.35 3.12 2.89

    Data sourced from multiple studies. mdpi.comacs.org

    Structure Activity Relationship Sar Studies of Ustiloxins and Analogues

    Identification of Key Structural Moieties for Ustiloxin Biological Activity

    SAR studies have pinpointed several crucial structural elements within the this compound framework that are indispensable for their potent biological activity. These include a unique ether linkage, a specific phenolic hydroxyl group, and precise stereochemistry at a key amino group.

    A defining feature of the this compound family is the 13-membered heterodetic peptide macrocycle which contains a synthetically challenging chiral tertiary alkyl-aryl ether linkage. nih.govacs.org This complex bond between a tyrosine and an isoleucine residue forms the core of the macrocyclic structure. researchgate.net The rigidity and specific conformation imposed by this linkage are critical for the molecule's ability to bind to tubulin. Synthetic efforts have highlighted the difficulty in constructing this sterically hindered feature, underscoring its significance as a cornerstone of the this compound architecture. While direct studies modifying the ether bond itself are limited due to synthetic complexity, the consistent presence of this moiety across all biologically active ustiloxins points to its essential role.

    A free phenolic hydroxyl group on the tyrosine residue, specifically the one positioned ortho to the ether linkage, has been identified as essential for the biological activity of ustiloxins. Research has demonstrated that methylation of this hydroxyl group results in a significant reduction or complete loss of tubulin polymerization inhibitory activity. nih.gov For instance, the 14-O-methyl derivative of this compound D was found to be inactive, with an IC50 value greater than 50 µM, a stark contrast to the potent activity of the parent compound. nih.gov This suggests that the hydroxyl group may be involved in a critical hydrogen bonding interaction with the tubulin protein, anchoring the molecule in its binding site.

    The stereochemistry of the this compound molecule is paramount to its function. Specifically, the S configuration of the methylamino group at the C-9 position is vital for maintaining high inhibitory activity against tubulin polymerization. nih.gov Synthetic analogues, such as (9R,10S)-epi-ustiloxin analogues, have been prepared and evaluated. nih.gov These studies confirmed that altering the natural S configuration at C-9 leads to a dramatic decrease in biological potency, highlighting the precise stereochemical requirements for effective interaction with tubulin. nih.gov

    While certain structural features are immutable, SAR studies have revealed that some positions on the this compound molecule can tolerate modifications, albeit often with a corresponding change in activity. The C-6 position, typically occupied by a valine residue in this compound D, is one such site. The synthesis of analogues with different amino acids at this position has shown that while some variation is tolerated, it generally leads to a decrease in potency. nih.gov The valine residue appears to play an important role in the binding process, but is not an absolute requirement. nih.gov For example, the substitution of valine can alter the molecule's ability to bind effectively. nih.gov

    In contrast, the size of the 13-membered macrocyclic ring is critical and appears to be optimal for biological activity. nih.gov Analogues with altered ring sizes, such as 7-N-Gly-ustiloxin D, showed no inhibition of tubulin polymerization (IC50 >40 μM), indicating that the specific macrocycle size is crucial for proper conformational presentation of the key binding elements. nih.gov

    Correlation Between Structural Modifications and Tubulin Binding Affinity/Inhibition Potency

    The biological activity of this compound analogues is directly correlated with their ability to inhibit tubulin polymerization. This inhibition is quantified by the IC50 value, which represents the concentration of the compound required to inhibit the process by 50%. SAR studies have provided clear data linking specific structural changes to these IC50 values.

    Key findings demonstrate that modifications to the essential moieties lead to a significant loss of potency. As shown in the table below, methylation of the phenolic hydroxyl group (14-MeO-ustiloxin D) or alteration of the C-9 stereochemistry renders the compounds essentially inactive. nih.govnih.gov Similarly, modifying the charge or size of the C-9 substituent, as in the N,N-dimethylamino derivative, also results in inactivity. nih.gov Conversely, the natural product, this compound D, with all its key structural features intact, exhibits potent activity with an IC50 value of 2.5 μM. nih.gov Even minor modifications, such as the hydroxymethylation at C-20, can lead to decreased activity, further emphasizing the sensitive nature of the structure-activity relationship. nih.gov

    Inhibitory Activity of this compound D and its Analogues on Tubulin Polymerization
    CompoundStructural ModificationIC50 (µM)Reference
    This compound DNatural Product2.5 nih.gov
    14-O-methyl this compound DMethylation of phenolic hydroxyl group> 50 nih.gov
    N,N-dimethylamino this compound DModification at C-9 amino group> 50 nih.gov
    (9R,10S)-epi-ustiloxin analoguesAltered stereochemistry at C-9Inactive nih.gov
    7-N-Gly-ustiloxin DIncreased macrocycle size> 40 nih.gov
    20-Hydroxymethylated this compound DModification at C-20Decreased activity nih.gov

    Comparative SAR Analysis of this compound Analogues with Related Antimitotic Peptides (e.g., Phomopsin A)

    Ustiloxins share significant structural and functional similarities with other antimitotic peptides, most notably phomopsin A. nih.gov Both ustiloxins and phomopsins are classified as dikaritins, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs). researchgate.net They share a core 13-membered macrocyclic ring structure that includes the characteristic tertiary alkyl-aryl ether linkage. acs.orgresearchgate.netresearchgate.net

    This structural resemblance translates into a similar mechanism of action. Both this compound A and phomopsin A are potent inhibitors of microtubule assembly and bind to the vinca (B1221190) domain of tubulin. nih.govresearchgate.net Comparative studies have shown that they exhibit very similar effects on tubulin, such as inhibiting the formation of a specific intra-chain cross-link in β-tubulin and inhibiting the alkylation of tubulin by iodoacetamide. nih.gov Furthermore, both compounds strongly stabilize the binding of colchicine (B1669291) to tubulin. nih.gov

    The SAR of phomopsin A mirrors that of the ustiloxins in several key aspects. The integrity of the macrocyclic core and the presence of specific side chains are crucial for the activity of both classes of compounds. A comparison of their structures suggests that a short segment of hydrophobic amino acids, such as the modified valine-isoleucine sequence present in both, may be required for their strong stabilization of the tubulin structure. nih.gov These parallels underscore a conserved pharmacophore among this group of natural products, centered around the constrained 13-membered ether-linked macrocycle, which presents key functional groups in a precise orientation for high-affinity binding to the vinca domain of tubulin.

    Synthetic Approaches to Ustiloxins and Their Derivatives for Research

    Total Synthesis Strategies for Ustiloxin Core Structures

    The total synthesis of this compound core structures presents considerable challenges, primarily due to the presence of the chiral tertiary alkyl-aryl ether linkage and the macrocyclic peptide ring. nih.govacs.org Several strategies have been developed to address these complexities, evolving towards more convergent and efficient routes. nih.govresearchgate.netacs.org

    The first total synthesis of this compound D was achieved through a linear strategy involving 31 steps, utilizing an SNAr reaction to construct the key ether linkage. nih.govresearchgate.netacs.orgacs.orgnih.gov While this pioneering work successfully yielded the natural product, its length highlighted the need for more streamlined approaches. nih.govresearchgate.netacs.org

    Subsequent efforts led to the development of more concise and convergent syntheses, significantly reducing the number of linear steps. nih.govresearchgate.netacs.org A notable advance was the utilization of an ethynyl (B1212043) aziridine (B145994) ring-opening reaction, which allowed for the efficient construction of the chiral tertiary alkyl-aryl ether in a shorter sequence. nih.govresearchgate.netacs.orgacs.orgmsu.edu Another successful strategy employed an asymmetric allylic alkylation catalyzed by palladium to assemble the chiral aryl-alkyl ether linkage. researchgate.netnih.govnih.govacs.orgnih.govacs.org

    These synthetic endeavors have not only provided access to the natural products but have also contributed to the development of novel methodologies for constructing challenging structural motifs present in ustiloxins. nih.govacs.orgthieme-connect.com

    Development of Methodologies for Chiral Tertiary Alkyl-Aryl Ether Linkage Formation (e.g., S_NAr reaction, ethynyl aziridine ring-opening, asymmetric allylic alkylation)

    The formation of the chiral tertiary alkyl-aryl ether linkage is a pivotal step in this compound synthesis. nih.govacs.orgacs.org Various methodologies have been explored and refined to achieve this transformation with high stereo- and regioselectivity.

    The SNAr reaction was employed in early total syntheses to establish the ether bond. nih.govresearchgate.netacs.orgacs.orgnih.gov This approach involved the reaction of an activated aryl fluoride (B91410) with a tertiary alcohol precursor. acs.org While feasible, this method often encountered challenges, including potential side reactions and limitations in functional group compatibility at later stages of the synthesis. nih.govresearchgate.net

    A significant improvement came with the development of the ethynyl aziridine ring-opening reaction. nih.govresearchgate.netacs.orgacs.orgmsu.edu This strategy involves the nucleophilic opening of an activated aziridine ring by a phenol (B47542) derivative, efficiently forming the desired chiral tertiary alkyl-aryl ether linkage. nih.govacs.org Copper(I) acetate (B1210297) has been reported as a successful catalyst for this transformation, providing high yields and stereoselectivity. acs.orgthieme-connect.com

    Asymmetric allylic alkylation (AAA) has also proven to be a powerful tool for constructing the chiral tertiary alkyl-aryl ether. researchgate.netnih.govnih.govacs.orgnih.govacs.org Palladium-catalyzed AAA reactions have been successfully applied, allowing for the formation of the hindered ether bond with control over the stereochemistry. nih.govacs.orgnih.gov Notably, studies have investigated the factors influencing the selectivity of these reactions to optimize the synthesis of this compound core structures. acs.orgnih.gov

    Advances in Macrolactamization Strategies

    Early synthetic routes sometimes suffered from low yields in the macrolactamization step, with yields consistently in the range of 10-20%. nih.gov Investigations into improving this step have explored various coupling reagents and reaction conditions. nih.gov The choice of solvent has been shown to play a role, with polar solvents like DMF often favoring cyclization over polymerization, which can be a competing reaction for linear peptide precursors. nih.gov

    Improved macrolactamization strategies have been developed to enhance the yield and reliability of the macrocycle formation, contributing to more efficient total syntheses of ustiloxins and their analogues. nih.govresearchgate.net

    Synthesis of this compound Analogues for SAR Elucidation

    The synthesis of this compound analogues is essential for conducting comprehensive SAR studies to understand the relationship between their chemical structure and biological activity, particularly their interaction with tubulin. nih.govresearchgate.netresearchgate.net By systematically modifying specific parts of the this compound structure, researchers can identify key functional groups and structural features responsible for their antimitotic properties. nih.govresearchgate.netresearchgate.netnih.gov

    Synthetic strategies for analogue preparation often leverage the methodologies developed for the total synthesis of the natural products, allowing for the introduction of variations at specific positions within the molecule. nih.gov

    Targeted Modifications for Specific Structural Perturbations

    Targeted modifications are performed to probe the importance of individual amino acid residues, the ether linkage, and other structural elements for this compound activity. nih.govresearchgate.netresearchgate.netnih.gov Examples of targeted modifications include variations at the C-6 position and alterations to the stereochemistry of the β-hydroxytyrosine region. nih.govnih.gov

    Studies have shown that variations at the C-6 position, which is one of the variable positions in the this compound family, are tolerated to a certain extent without complete loss of tubulin polymerization inhibition. nih.govnih.gov In contrast, the stereochemistry at the C-9 methylamino group and the presence of a free phenolic hydroxyl group ortho to the ether linkage have been identified as essential for potent activity. nih.govresearchgate.netnih.gov

    Synthesis of analogues with specific amino acid substitutions or modifications to the non-proteinogenic amino acid residues provides valuable insights into the structural requirements for tubulin binding and antimitotic activity. nih.govresearchgate.netresearchgate.net

    Synthesis of Isotopically Labeled Ustiloxins for Mechanistic Investigations

    The synthesis of isotopically labeled ustiloxins is a powerful tool for mechanistic investigations, such as studying their metabolic fate, distribution in biological systems, and interaction with target proteins like tubulin. By incorporating isotopes like deuterium, carbon-13, or nitrogen-15 (B135050) at specific positions within the this compound structure, researchers can track the molecule and its fragments using techniques like mass spectrometry or NMR spectroscopy. This allows for a deeper understanding of how ustiloxins are processed by enzymes, how they bind to tubulin, and their degradation pathways.

    Chemical Derivatization for Enhanced Research Utility (e.g., probe development for target identification)

    Chemical derivatization of ustiloxins can enhance their utility as research tools beyond basic SAR studies. This involves modifying the this compound structure to incorporate functional handles or reporter groups without significantly altering their biological activity.

    One key application of chemical derivatization is the development of probes for target identification. By attaching affinity tags (e.g., biotin) or fluorescent labels to this compound analogues, researchers can use these probes to isolate and identify the cellular proteins they interact with, particularly their binding site on tubulin. This approach helps to confirm the molecular target and can provide insights into the mechanism of action at a molecular level. Derivatization strategies must carefully consider the site of modification to ensure that the resulting probe retains the essential binding characteristics of the parent this compound.

    Role of Ustiloxins in Pathogen Host Interactions

    Ustiloxin as a Virulence Factor in Ustilaginoidea virens

    Ustiloxins are considered important pathogenic factors for U. virens and contribute to the fungus's ability to infect rice plants researchgate.netnih.gov. While U. virens produces other mycotoxins like ustilaginoidins and sorbicillinoids, ustiloxins are regarded as the most toxic mdpi.com. The accumulation of ustiloxins begins early in the infection process, preceding the formation of false smut balls, and peaks during the early maturation stage of these balls frontiersin.orgresearchgate.netnih.govnih.gov. This early production suggests a role for ustiloxins in the initial stages of pathogen-plant interaction and potentially in facilitating pathogenicity researchgate.net. Studies have shown that ustiloxins can inhibit the growth and development of rice spikes and the accumulation of total sugars, which may contribute to the pathogen's ability to infect rice researchgate.net. The presence of ustiloxins in contaminated rice grains and false smut balls highlights their significance in the disease's impact ekb.egfrontiersin.orgnih.gov.

    Molecular Crosstalk Between Ustiloxins and Plant Host Defense Mechanisms

    The interaction between ustiloxins and rice host defense mechanisms involves complex molecular crosstalk. Ustiloxins are known to interfere with fundamental cellular processes in eukaryotic cells, particularly by inhibiting microtubule assembly and cell skeleton formation academicjournals.orgnih.govnih.gov. This disruption of the cytoskeleton can impact various cellular functions essential for plant defense responses.

    Research indicates that this compound A can inhibit the binding of other compounds like rhizoxin (B1680598) and phomopsin A to tubulin, suggesting a shared binding site and a mechanism involving the disruption of tubulin polymerization nih.gov. This interference with tubulin dynamics can affect processes like cell division, which is crucial for plant growth and defense responses.

    Furthermore, studies on the impact of this compound A on rice seed germination have revealed alterations in key metabolic pathways. This compound A treatment leads to repressed transcription of genes involved in glycolysis and the pentose (B10789219) phosphate (B84403) pathway in the rice embryo frontiersin.orgnih.govrothamsted.ac.uk. It also causes a decrease in the levels of most amino acids in the endosperm and embryo frontiersin.orgnih.govrothamsted.ac.uk. The expression of SWEET genes, responsible for sugar transport, is down-regulated by this compound A, suggesting a blockage of sugar supply from the endosperm to the embryo frontiersin.orgnih.govrothamsted.ac.uk. This metabolic disruption can weaken the plant and compromise its ability to mount an effective defense.

    While ustiloxins directly interfere with cellular processes, U. virens also employs other strategies to subvert plant immunity. For instance, the fungus secretes effector proteins, such as UvCBP1, which can suppress rice immunity by interfering with chitin-triggered defense responses researchgate.net. Another effector, UvGHF1, can elicit plant immunity as a PAMP but also contributes to virulence nih.gov. This indicates that U. virens utilizes a combination of toxins and effectors to manipulate the host environment and overcome plant defenses.

    Impact of Ustiloxins on Rice Plant Physiology During Infection

    Ustiloxins have a significant impact on the physiology of rice plants during U. virens infection. One of the most prominent effects is the strong inhibition of rice seed germination by this compound A, which is dose-dependent frontiersin.orgnih.govrothamsted.ac.uk. This inhibition is linked to altered carbon metabolism and amino acid utilization in the plant frontiersin.orgnih.govrothamsted.ac.uk.

    Detailed research findings highlight the physiological changes induced by this compound A during germination:

    Reduced sugar availability in the embryo and increased starch residue in the endosperm. frontiersin.orgnih.govrothamsted.ac.uk

    Down-regulation of SWEET genes involved in sugar transport. frontiersin.orgnih.govrothamsted.ac.uk

    Transcriptional repression of genes in glycolysis and the pentose phosphate pathway in the embryo. frontiersin.orgnih.govrothamsted.ac.uk

    Decreased levels of various amino acids in the endosperm and embryo. frontiersin.orgnih.govrothamsted.ac.uk

    Inhibition of ribosomal RNAs necessary for growth. frontiersin.orgnih.govrothamsted.ac.uk

    Decreased levels of the secondary metabolite salicylic (B10762653) acid, which plays a role in plant defense. frontiersin.orgnih.govrothamsted.ac.uk

    These findings suggest that this compound A disrupts the essential metabolic processes required for seed germination and early seedling growth by blocking carbohydrate supply and altering nutrient utilization frontiersin.orgnih.govrothamsted.ac.uk.

    Beyond germination, ustiloxins, acting as phytotoxins, can inhibit the growth of plumule and radicle and cause abnormal swelling of seeding roots in rice, as well as other cereals like maize and wheat academicjournals.orgnih.gov. The inhibitory effects of crude ustiloxins on rice germination can vary depending on the U. virens strain and the rice variety, correlating with field disease resistance evaluations academicjournals.org.

    The presence of ustiloxins in infected rice grains and straw poses a risk of poisoning to humans and animals, further highlighting the impact of these mycotoxins on the safety and economic value of rice crops ekb.egfrontiersin.orgacademicjournals.org.

    Data Table: Impact of this compound A on Rice Seed Germination

    Physiological ParameterEffect of this compound A Treatment (Relative to Control)Source
    Sugar availability in embryoLower frontiersin.orgnih.govrothamsted.ac.uk
    Starch residue in endospermHigher frontiersin.orgnih.govrothamsted.ac.uk
    SWEET gene expression (sugar transport)Down-regulated frontiersin.orgnih.govrothamsted.ac.uk
    Glycolysis genes (embryo)Transcriptionally repressed frontiersin.orgnih.govrothamsted.ac.uk
    Pentose phosphate pathway genes (embryo)Transcriptionally repressed frontiersin.orgnih.govrothamsted.ac.uk
    Amino acid levels (endosperm & embryo)Decreased frontiersin.orgnih.govrothamsted.ac.uk
    Ribosomal RNAsInhibited frontiersin.orgnih.govrothamsted.ac.uk
    Salicylic acid levelsDecreased frontiersin.orgnih.govrothamsted.ac.uk
    Radicle growth inhibitionSignificant (dose-dependent) academicjournals.org
    Germ growth inhibitionSignificant (dose-dependent) academicjournals.org

    Advanced Research Methodologies in Ustiloxin Studies

    Genomic and Transcriptomic Approaches for Biosynthesis Elucidation

    The advent of advanced genomic and transcriptomic techniques has been pivotal in elucidating the biosynthetic pathway of ustiloxins. Initially, these compounds were presumed to be synthesized by non-ribosomal peptide synthetases (NRPSs) due to their peptidic nature and the presence of non-proteinogenic amino acids. However, pioneering research employing a motif-independent de novo detection algorithm for secondary metabolite biosynthetic gene clusters (MIDDAS-M) led to the identification of the ustiloxin B biosynthetic gene cluster in Aspergillus flavus. researchgate.netsemanticscholar.org This computational approach, which does not rely on known biosynthetic gene motifs, was crucial in revealing that ustiloxins are actually ribosomally synthesized and post-translationally modified peptides (RiPPs). researchgate.netnih.govnih.govnih.gov

    Subsequent characterization of this gene cluster identified a precursor peptide gene, ustA, which contains multiple repeats of the core tetrapeptide sequence that forms the backbone of the this compound molecule. semanticscholar.orgnih.gov This discovery fundamentally changed the understanding of this compound biosynthesis.

    Further refinement of the gene cluster's annotation was achieved through transcriptomic analysis using RNA-Seq. nih.gov By analyzing transcriptome data from A. flavus under various conditions, researchers were able to more accurately define the coding sequences of the genes within the this compound biosynthetic cluster. nih.gov RNA-Seq has also been employed to study the differential gene expression profiles in rice panicles and seedlings in response to this compound exposure, providing insights into the molecular response of plants to these toxins. wikipedia.orglibretexts.org For instance, transcriptome analysis of rice embryos treated with this compound A revealed the downregulation of genes responsible for sugar transport and the repression of glycolysis and pentose (B10789219) phosphate (B84403) pathways. wikipedia.orgnih.gov

    Research MethodologyApplication in this compound StudiesKey Findings
    MIDDAS-M Identification of the this compound B biosynthetic gene cluster in Aspergillus flavus.Revealed the ribosomal origin of ustiloxins (RiPPs), shifting the paradigm from NRPS-mediated synthesis. researchgate.netsemanticscholar.org
    RNA-Seq Reannotation of gene coding sequences within the this compound biosynthetic cluster.Provided more accurate genetic blueprints for the enzymes involved in this compound production. nih.gov
    RNA-Seq Analysis of differential gene expression in rice treated with ustiloxins.Identified molecular responses to this compound toxicity, including altered carbon metabolism and amino acid utilization. wikipedia.orglibretexts.org

    Metabolomic Profiling in this compound-Treated Biological Systems

    Metabolomic profiling has emerged as a powerful tool for understanding the physiological impact of ustiloxins on biological systems. This approach allows for a comprehensive analysis of the changes in the metabolome—the complete set of small-molecule metabolites—within an organism or cell following exposure to this compound.

    In a notable study, researchers combined metabolomic and transcriptomic analyses to investigate the inhibitory effects of this compound A on rice seed germination. wikipedia.orgnih.gov This integrated approach provided a holistic view of the molecular and metabolic perturbations caused by the toxin. The results demonstrated that this compound A treatment leads to a significant decrease in the availability of sugars in the embryo, while starch reserves in the endosperm remain higher than in control seeds. wikipedia.orgnih.gov This suggests that this compound A impairs the transport of sugars from the endosperm to the embryo, a critical process for germination and seedling growth.

    Furthermore, the metabolomic analysis revealed widespread reductions in the levels of most detected amino acids in both the endosperm and the embryo of this compound A-treated seeds. wikipedia.org This finding, coupled with transcriptomic data showing the downregulation of ribosomal RNAs, indicates a general suppression of protein synthesis and cellular growth. wikipedia.org The study also identified a decrease in the secondary metabolite salicylic (B10762653) acid, which is involved in plant defense responses. wikipedia.org

    These findings illustrate how metabolomic profiling can provide detailed insights into the specific metabolic pathways disrupted by this compound, thereby elucidating its mechanisms of phytotoxicity.

    Structural Biology Techniques for this compound-Target Interaction Analysis

    Understanding the interaction between ustiloxins and their molecular targets is crucial for explaining their biological activity. Structural biology techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to elucidate the three-dimensional structure of ustiloxins and their derivatives.

    One key application of NMR in this context is Nuclear Overhauser Effect (NOE) spectroscopy. The NOE is a phenomenon in which the transfer of nuclear spin polarization occurs between nuclei that are spatially close, regardless of whether they are connected by chemical bonds. nih.gov This makes NOE-based experiments, such as NOESY (Nuclear Overhauser Effect SpectroscopY), invaluable for determining the conformation and stereochemistry of molecules in solution. nih.govnih.gov

    While a detailed structural analysis of the this compound-tubulin complex using NOE spectroscopy is not extensively documented in publicly available literature, the technique has been instrumental in the structural elucidation of the this compound molecule itself. For example, during the first total synthesis of this compound D, an nOe study was conducted to confirm that the synthetic product existed as a single atropisomer. nii.ac.jp This demonstrates the utility of NOE spectroscopy in resolving complex stereochemical features of the this compound scaffold.

    The general principle of using NOESY to study protein-ligand interactions involves identifying cross-peaks between the protons of the ligand (this compound) and the protein (tubulin). nih.gov The presence and intensity of these cross-peaks provide distance constraints that can be used to build a model of the complex, revealing the specific amino acid residues in the binding pocket that interact with the different parts of the this compound molecule.

    In vitro and Ex vivo Biological Assays for Mechanistic Studies

    A variety of in vitro and ex vivo biological assays have been essential for characterizing the biological activities of ustiloxins and elucidating their mechanisms of action. These assays provide a controlled environment to study the effects of these compounds on cellular processes and molecular targets.

    The primary mechanism of action of ustiloxins is the inhibition of tubulin polymerization, which disrupts the formation of microtubules and leads to cell cycle arrest. researchgate.netresearchgate.net Consequently, tubulin polymerization inhibition assays are a cornerstone of this compound research. In these cell-free assays, purified tubulin is induced to polymerize, and the effect of different concentrations of ustiloxins is measured, often by monitoring changes in turbidity or fluorescence. researchgate.netnih.gov Such studies have determined the IC50 values for various ustiloxins, demonstrating, for example, that this compound A is a highly potent inhibitor of tubulin polymerization. researchgate.net These assays have also shown that ustiloxins can depolymerize pre-formed microtubules. researchgate.net

    Cytotoxicity assays are widely used to assess the anti-proliferative effects of ustiloxins on various cell lines, particularly human cancer cells. The MTT assay, for instance, measures the metabolic activity of cells as an indicator of cell viability. Through these assays, researchers have determined the IC50 values of different ustiloxins against cell lines such as BGC-823 (gastric cancer) and A549 (lung cancer), highlighting their potential as antitumor agents.

    In non-human model organisms, cell cycle analysis is performed to confirm the antimitotic effects of ustiloxins. Exposure of cells to ustiloxins typically leads to an accumulation of cells in the G2/M phase of the cell cycle, consistent with the disruption of the mitotic spindle. nih.gov

    Furthermore, phytotoxicity assays are conducted to evaluate the effects of ustiloxins on plants. A common assay involves measuring the inhibition of radicle and plumule growth during the germination of seeds, such as those of rice, wheat, and maize. nih.gov These studies have confirmed the potent inhibitory effect of ustiloxins on plant growth. nih.gov

    Assay TypePurposeExample Finding
    Tubulin Polymerization Inhibition Assay To quantify the inhibitory effect of ustiloxins on microtubule formation.This compound A was identified as a potent inhibitor with an IC50 value of 0.7 µM against porcine brain tubulin. researchgate.net
    Cytotoxicity Assay (e.g., MTT) To determine the anti-proliferative activity of ustiloxins against cancer cell lines.This compound B showed significant activity against BGC-823 cells with an IC50 value of 1.03 µM.
    Cell Cycle Analysis To investigate the effect of ustiloxins on cell division.Exposure to ustiloxins leads to G2/M phase arrest, confirming their antimitotic activity. nih.gov
    Phytotoxicity Assay To assess the toxic effects of ustiloxins on plant growth and development.Ustiloxins inhibit the radicle and plumule growth of rice seedlings. nih.gov

    Heterologous Expression Systems for Biosynthesis Pathway Reconstruction and Engineering

    Heterologous expression has proven to be an indispensable tool for the functional characterization of the this compound biosynthetic gene cluster and the reconstruction of its pathway. This technique involves transferring the genetic machinery for this compound production from its native producer, which may be difficult to cultivate or genetically manipulate, into a more tractable host organism. The filamentous fungus Aspergillus oryzae has been successfully used as a heterologous host for this purpose. nih.gov

    By systematically expressing different combinations of genes from the this compound cluster in A. oryzae, researchers have been able to assign functions to individual enzymes in the pathway. For example, this approach was used to confirm the roles of novel oxidases in the macrocyclization of the precursor peptide and the unique side-chain modifications. Gene inactivation studies, coupled with heterologous expression, have allowed for the isolation and characterization of biosynthetic intermediates, providing a detailed step-by-step map of the pathway. semanticscholar.org

    This methodology has been crucial in identifying the specific enzymes responsible for key transformations, such as the DUF3328 motif-containing oxidases required for forming the cyclic structure, and the oxidases (UstC, UstF1, UstF2) and a PLP-dependent enzyme (UstD) involved in modifying the side chain.

    Heterologous expression not only facilitates the study of the biosynthetic pathway but also opens up avenues for pathway engineering. By manipulating the expressed genes or introducing genes from other organisms, it is possible to produce novel this compound derivatives with potentially improved properties. However, studies have also shown limitations, as the biosynthetic machinery from A. flavus was not compatible with producing this compound A when the precursor peptide gene was modified to encode the corresponding core peptide, suggesting that the enzymatic machinery is highly optimized for its native substrate.

    Biotransformation as a Research Tool for Novel this compound Derivatives

    Biotransformation, which utilizes living organisms or their enzymes to modify chemical compounds, has been effectively employed as a research tool to generate novel this compound derivatives. nih.gov This approach offers a means to create structural diversity that may not be easily accessible through chemical synthesis, leading to compounds with altered biological activities.

    A significant body of research has focused on the biotransformation of this compound A, the main toxic component produced by Villosiclava virens, using the endophytic fungus Petriella setifera. nih.gov Incubation of this compound A with cell-free extracts of P. setifera has yielded several new, less toxic derivatives. nih.gov

    The enzymatic reactions catalyzed by the fungal extracts include:

    Hydroxylation: This reaction introduces a hydroxyl group into the this compound A molecule, leading to the formation of 13-hydroxy this compound A. This derivative exhibits significantly weaker cytotoxic and phytotoxic activities compared to the parent compound.

    Oxidative Deamination and Decarboxylation: These sequential reactions modify the γ-hydroxy-δ-sulfinylnorvaline moiety of this compound A. Oxidative deamination first converts this compound A to this compound A1, which is then decarboxylated to form this compound A2. nih.gov Both of these transformed products show greatly reduced cytotoxicity, suggesting that the amino and carboxyl groups in the side chain are critical for the compound's toxic activity. nih.gov

    These studies demonstrate that biotransformation is a powerful strategy for the detoxification of ustiloxins and for exploring the structure-activity relationships of these mycotoxins. The identification of enzymes from P. setifera, such as amine oxidases and oxidative decarboxylases, that are responsible for these transformations opens the door for their potential use in bioremediation applications. nih.gov

    Q & A

    Q. How can meta-analysis reconcile disparate LC50 values for this compound reported in literature?

    • Methodological Answer : Apply random-effects models to aggregate data, adjusting for covariates (e.g., exposure duration, cell type). Sensitivity analysis identifies outliers; funnel plots assess publication bias. Transparent reporting via PRISMA guidelines is critical .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Ustiloxin
    Reactant of Route 2
    Ustiloxin

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。